1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate
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Overview
Description
1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate is an organophosphorus compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate typically involves the reaction of dimethylamine, methanol, and phosphorus oxychloride with 2-methylprop-1-en-1-yl 2,2-dimethylpropanoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of new phosphine compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines.
Scientific Research Applications
1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in regulating various biological processes.
Comparison with Similar Compounds
Similar compounds to 1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate include:
Triphenylphosphine: A widely used ligand in organic synthesis and catalysis.
Dimethylphenylphosphine: Known for its use in transition metal catalysis.
Diethylphosphine: Utilized in the synthesis of organophosphorus compounds.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
37521-25-8 |
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Molecular Formula |
C12H24NO4P |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[1-[dimethylamino(methoxy)phosphoryl]-2-methylprop-1-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H24NO4P/c1-9(2)10(17-11(14)12(3,4)5)18(15,16-8)13(6)7/h1-8H3 |
InChI Key |
HWVFOCIAEDVDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC(=O)C(C)(C)C)P(=O)(N(C)C)OC)C |
Origin of Product |
United States |
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